2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Description
2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide, also known as PPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. PPTP is a selective estrogen receptor modulator (SERM) that has been shown to have promising results in preclinical studies for the treatment of breast cancer and osteoporosis.
Scientific Research Applications
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential as agents against bacterial infections.
- Pyrazolines have also exhibited antifungal properties . This compound may be relevant in combating fungal infections.
- The compound’s antiparasitic potential has been investigated . It may play a role in addressing parasitic diseases.
- Pyrazolines are known for their anti-inflammatory effects . This compound might modulate inflammatory responses.
- Researchers have explored whether our compound affects AchE activity, potentially influencing nerve function and behavior .
- Pyrazolines have been investigated for their antitumor properties . Our compound might inhibit tumor cell growth.
Antibacterial Activity
Antifungal Activity
Antiparasitic Activity
Anti-Inflammatory Properties
Neuroprotective Effects
Cancer Research
properties
IUPAC Name |
2-phenoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(25-16-10-6-3-7-11-16)20(24)21-19-17-12-26-13-18(17)22-23(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXFIIQDNLBBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide |
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